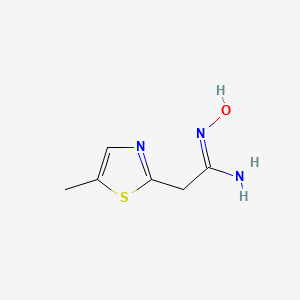

N'-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide

Description

N'-Hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide is a substituted ethanimidamide derivative characterized by a hydroxyimino group (N'-OH) and a 5-methyl-1,3-thiazol-2-yl substituent.

Properties

IUPAC Name |

N'-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-4-3-8-6(11-4)2-5(7)9-10/h3,10H,2H2,1H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGQRKXWFVMNKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(S1)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide typically involves the reaction of 5-methyl-1,3-thiazole-2-carboxylic acid with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. Additionally, the use of solvents such as ethanol or methanol can enhance the solubility of reactants and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

N’-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Yield : Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) correlate with higher yields (93%), likely due to enhanced electrophilicity of the nitrile precursor .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

*Calculated based on molecular formula C₇H₁₀N₄OS.

Key Observations :

- Solubility Trends : Methoxyphenyl and morpholinyl derivatives exhibit moderate solubility in polar solvents, whereas methylthio-substituted analogs () show poor aqueous solubility .

- Thermal Stability : Higher melting points (e.g., 111–112°C in ) suggest crystalline stability in methoxy-substituted derivatives compared to aliphatic or heterocyclic variants.

Key Observations :

- Thiazol-Containing Derivatives : Compounds with thiazol moieties (e.g., L3 in ) demonstrate cytotoxicity against breast cancer cells, suggesting that the target compound’s 5-methylthiazol group may enhance antitumor activity .

- Antimicrobial Potential: Structural analogs like N'-hydroxy-2-(methylthio)ethanimidamide () are intermediates in antibiotic synthesis, implying possible broad-spectrum applications for the target compound .

Biological Activity

N'-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological contexts, and comparisons with similar compounds.

Structural Characteristics

This compound features a hydroxylamine functional group and a thiazole ring. The molecular formula is , with a molecular weight of approximately 171.22 g/mol. The thiazole moiety is known for its reactivity and ability to interact with various biomolecules, making this compound a subject of extensive research in both chemistry and biology.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The hydroxylamine group facilitates the formation of hydrogen bonds with enzymes and receptors, potentially altering their activity and influencing biochemical pathways.

- Antimicrobial Properties : Compounds containing thiazole rings often exhibit antimicrobial and antifungal properties. Preliminary studies suggest that this compound may inhibit the growth of specific pathogens by interfering with essential microbial processes.

- Reactive Species Formation : The hydroxylamine functionality may allow the compound to act as a reactive species in biological systems, contributing to its biological effects.

Antimicrobial and Antifungal Effects

Research indicates that this compound may possess significant antimicrobial and antifungal properties. These activities are thought to arise from its structural components that allow interaction with microbial enzymes critical for growth and survival.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Similar thiazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Studies suggest that compounds like this compound could potentially exhibit similar effects through modulation of cellular signaling pathways .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N'-hydroxy-2-(4-methylphenyl)-ethanimidamide | C11H14N3O | Contains a phenyl group; studied for anti-inflammatory properties |

| N-hydroxyacetamidine | C4H8N4O | Lacks thiazole; used in medicinal chemistry |

| Sulfathiazole | C11H12N4O3S | An established antimicrobial drug with a similar thiazole structure |

This compound stands out due to its specific substitution pattern on the thiazole ring, which may lead to distinct biological activities compared to other derivatives .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant inhibition against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

- Cancer Research : In vitro studies indicated that certain analogs showed potent cytotoxic effects against human cancer cell lines, providing a basis for further exploration into their therapeutic potential .

Q & A

Q. What synthetic strategies are effective for preparing N'-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide and its analogs?

Methodological Answer: A modular approach is recommended:

Thiazole Ring Formation : React 5-methyl-1,3-thiazol-2-amine with α-bromoacetamide derivatives in aqueous Na₂CO₃ to introduce the thiazole core (e.g., 3-bromopropanoyl chloride coupling, as in ).

Imidamide Functionalization : Use hydroxylamine derivatives under controlled pH (e.g., acetonitrile reflux) to install the N'-hydroxy group while avoiding over-oxidation.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to isolate pure products. Validate purity via TLC and NMR ().

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- Spectroscopy :

- ¹H/¹³C NMR : Identify thiazole protons (δ 7.2–7.5 ppm) and hydroxyimino groups (δ 9.5–10.5 ppm). Compare shifts to analogs like N-(5-methyl-1,3-thiazol-2-yl)acetamide ().

- IR : Confirm N–O (1250–1350 cm⁻¹) and C=N (1640–1680 cm⁻¹) stretches.

- Mass Spectrometry : Match molecular ion peaks (e.g., [M+H]⁺) with theoretical values ().

- X-ray Crystallography : For unambiguous confirmation, refine crystal structures using SHELXL ().

Q. What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer: Prioritize target-specific assays:

- Enzyme Inhibition : Test against enzymes like α-glucosidase or tyrosine kinases using spectrophotometric methods (e.g., pNPG assay for glycosidase activity, as in ).

- Receptor Binding : Radioligand displacement assays (e.g., purinoreceptor antagonism, as in ).

- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains ().

Advanced Research Questions

Q. How can computational methods optimize the compound’s bioactivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., purinoreceptors). Compare results to analogs like 9c in , which showed strong docking affinity.

- QSAR Modeling : Train models on substituent effects (e.g., electron-withdrawing groups on the thiazole ring) using datasets from and .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS).

Q. How to resolve contradictions in reported biological data for thiazole derivatives?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., pH-dependent antimicrobial activity in vs. pH-neutral results in other studies).

- Reproducibility Checks : Replicate conflicting experiments with standardized protocols (e.g., cell lines, solvent controls).

- Retraction Awareness : Cross-reference databases like Retraction Watch to avoid citing invalidated studies (e.g., retracted work in ).

Q. What advanced techniques elucidate metabolic pathways or degradation products?

Methodological Answer:

- LC-HRMS : Track metabolites in hepatic microsomal incubations (e.g., hydroxylation at the thiazole methyl group).

- Isotope Labeling : Use ¹⁴C-labeled analogs to trace metabolic fate in rodent models.

- Computational Prediction : Apply software like Meteor (Lhasa Ltd.) to forecast Phase I/II transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.